molecular formula C18H17N5O3S2 B2727917 5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1219903-29-3

5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2727917
CAS No.: 1219903-29-3
M. Wt: 415.49
InChI Key: HWEYQYQWAUUUOH-UHFFFAOYSA-N
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Description

5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound is a hybrid molecule, strategically designed by integrating a 1,2-oxazole carboxamide core with a 1,3,4-thiadiazole linker and a 1,2,3,4-tetrahydroquinoline pharmacophore. This structural combination suggests potential as a protease or kinase inhibitor, as the tetrahydroquinoline scaffold is a privileged structure found in many biologically active compounds (source) . The 1,3,4-thiadiazole moiety is a well-known heterocycle that contributes to diverse biological activities, including antimicrobial and anticancer effects, by often acting as a bioisostere for carboxylic acids or amides (source) . The isoxazole (1,2-oxazole) ring is another key heterocyclic component frequently employed in drug design to improve metabolic stability and participate in key hydrogen bonding interactions within enzyme active sites. Researchers can utilize this compound as a key chemical tool for probing enzyme function, screening against novel biological targets, or as a lead structure for the rational design and synthesis of optimized analogs in oncology, neuroscience, and infectious disease research pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-11-9-13(22-26-11)16(25)19-17-20-21-18(28-17)27-10-15(24)23-8-4-6-12-5-2-3-7-14(12)23/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYQYQWAUUUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dihydroquinolin-1(2H)-one derivative, which is then subjected to various functionalization steps to introduce the thiadiazole and isoxazole rings. The key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile

    Catalysts: Acid or base catalysts, depending on the specific reaction

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound (5-methyl-N-...) 1,2-oxazole-3-carboxamide, 1,3,4-thiadiazole, tetrahydroquinoline Potential cholinesterase inhibition, anticancer Not reported
5-(3-nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide Chromenone (coumarin derivative), nitrophenyl AChE/BChE inhibition (IC₅₀ = 1.2–3.8 μM) 65–70%
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Propionamide, methyl-thiadiazole Anticancer (hepatocarcinoma > leukemia > breast carcinoma) 45–76%
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Benzothiazole, chlorophenyl-thiazolidinone Anti-Alzheimer’s (Tacrine analog) 37–70%
3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide Fluorophenyl, chlorophenyl Not specified (structural analog) 76%

Key Findings

(a) Cholinesterase Inhibition

  • The target compound’s tetrahydroquinoline group mirrors the neuroprotective activity of Tacrine analogs but avoids the hepatotoxicity associated with older cholinesterase inhibitors .
  • Chromenone-based oxazole-carboxamides (e.g., from ) exhibit stronger AChE inhibition (IC₅₀ = 1.2 μM) due to π-π stacking with aromatic residues in the enzyme’s active site . The target compound’s tetrahydroquinoline may offer similar interactions but with improved blood-brain barrier penetration.

(b) Anticancer Activity

  • N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide () shows selective cytotoxicity against hepatocarcinoma cells, attributed to the thiadiazole core’s ability to disrupt DNA synthesis . The target compound’s additional oxazole and tetrahydroquinoline groups may broaden its spectrum or enhance potency.

Unique Advantages of the Target Compound

  • Multi-Target Potential: Combines cholinesterase inhibition (via tetrahydroquinoline) and anticancer activity (via thiadiazole/oxazole), addressing comorbid conditions like cancer-associated cognitive decline.
  • Structural Complexity: The tetrahydroquinoline moiety provides rigidity and lipophilicity, improving pharmacokinetic properties compared to smaller substituents (e.g., chlorophenyl in ).

Biological Activity

The compound 5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Its complex structure incorporates multiple pharmacophoric elements that may interact with various biological targets. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O4S2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4\text{S}_2

This structure features a thiadiazole and oxazole moiety linked to a tetrahydroquinoline unit, contributing to its potential biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. The specific compound under review may possess similar properties due to the presence of the thiadiazole ring and the oxazole moiety which are known for their bioactivity.

Compound Target Organism Activity
Thiadiazole DerivativeE. coliInhibitory
Oxazole DerivativeS. aureusModerate Activity

Anticancer Properties

In vitro studies have suggested that compounds containing quinoline structures can induce apoptosis in cancer cells. The incorporation of the tetrahydroquinoline unit in this compound may enhance its anticancer activity by interacting with cellular signaling pathways involved in cell proliferation and survival.

Case Study:
A study conducted on similar thiadiazole derivatives demonstrated that they inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit peptide deformylase , an enzyme critical for bacterial protein synthesis. This inhibition could lead to antibacterial effects and provide a basis for further exploration in drug development.

The proposed mechanism of action for the compound involves:

  • Binding to Enzymatic Targets: The presence of the thiadiazole and oxazole rings allows for potential interactions with active sites of enzymes.
  • Induction of Apoptosis: Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
  • Disruption of Cellular Processes: By interfering with protein synthesis or other metabolic processes, the compound may exert its biological effects.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) analyses indicate that modifications at specific positions can significantly alter potency and selectivity against various biological targets.

Table: Structure-Activity Relationship (SAR) Findings

Modification Biological Activity Notes
Methyl Group at Position 5Increased Antimicrobial ActivityEnhances lipophilicity
Substituent on Thiadiazole RingVaries Activity Against Cancer CellsSpecific substitutions lead to increased potency

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